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Thiamine lauryl sulphate

Food preservation Vitamin B1 fortification Bifunctional food additive

Thiamine lauryl sulphate (syn. thiamine dilauryl sulfate, TDS, vitamin B1 lauryl sulfate; CAS 39479-63-5) is a lipophilic derivative of thiamine (vitamin B1) synthesised by reacting thiamine hydrochloride with sodium lauryl sulfate.

Molecular Formula C24H42N4O5S2
Molecular Weight 530.7 g/mol
Cat. No. B13820073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamine lauryl sulphate
Molecular FormulaC24H42N4O5S2
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO
InChIInChI=1S/C12H17N4OS.C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-12H2,1H3,(H,13,14,15)/q+1;/p-1
InChIKeyMTXXFVINBMMRFR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamine Lauryl Sulphate: Procurement-Grade Overview of a Bifunctional Vitamin B1 Derivative for Food Preservation and Fortification


Thiamine lauryl sulphate (syn. thiamine dilauryl sulfate, TDS, vitamin B1 lauryl sulfate; CAS 39479-63-5) is a lipophilic derivative of thiamine (vitamin B1) synthesised by reacting thiamine hydrochloride with sodium lauryl sulfate . Its molecular structure—a cationic thiamine head group ion-paired with two dodecyl sulfate anions (MW ~797.1 g/mol)—confers an amphiphilic character absent in conventional thiamine salts. Physicochemical profiling reports a melting point of 150–160 °C . Critically, TDS retains vitamin B1 biological activity while simultaneously functioning as a surfactant and exhibiting intrinsic, broad-spectrum antimicrobial activity against Gram-positive bacteria, yeasts, and moulds [1]. It is recognised as a food additive in Japan for dual use as a nutritional fortifier and a shelf-life extension agent (日持向上剤) .

Why Thiamine Lauryl Sulphate Cannot Be Replaced by Thiamine Hydrochloride, Thiamine Mononitrate, or Sodium Lauryl Sulfate in Formulated Products


Thiamine lauryl sulphate occupies a functional space that no single conventional alternative can fill. Thiamine hydrochloride and thiamine mononitrate serve exclusively as nutritional sources of vitamin B1; they possess neither intrinsic antimicrobial activity nor surfactant functionality. Sodium lauryl sulfate (SLS) provides surfactant and some antimicrobial action but cannot contribute vitamin B1 fortification. Furthermore, thiamine hydrochloride is documented as 'rapidly destroyed in neutral or alkaline solutions' [2], whereas TDS demonstrates antimicrobial preservative effects across both acidic (pH 3.98 in apple juice) and near-neutral (pH 6.64 in milk) food matrices [1]. The vitamin B1 equivalence ratio is also non-trivial: 1 g of TDS provides the physiological function equivalent to only ~0.41 g of thiamine hydrochloride , meaning that direct mass-for-mass substitution without accounting for this conversion factor would result in either under- or over-fortification. Any procurement specification that treats TDS as a simple vitamin B1 source—or as a simple anionic surfactant—will fail to capture its bifunctional value proposition.

Thiamine Lauryl Sulphate: Quantified Differential Evidence Against Closest Analogs and Alternatives


Bifunctional Molecule: Intrinsic Antimicrobial Activity Plus Vitamin B1 Fortification Versus Single-Function Alternatives

Thiamine lauryl sulphate uniquely combines two functions within a single molecule: vitamin B1 nutritional activity and intrinsic, broad-spectrum antimicrobial action. In a direct comparative study of nine lauryl-compounds as sake preservatives, TDS inhibited the growth of Hiochi bacteria (Lactobacillus heterohiochii and L. homohiochii) at a concentration of 10–20 ppm, exhibiting 10–20 times the antimicrobial potency of salicylic acid, the conventional preservative benchmark [1]. By contrast, thiamine hydrochloride—the most common vitamin B1 salt—has no reported intrinsic antimicrobial activity and is documented as 'rapidly destroyed in neutral or alkaline solutions' [2]. Sodium lauryl sulfate (SLS), while sharing the dodecyl sulfate anion with TDS, provides surfactant and antimicrobial function but completely lacks vitamin B1 nutritional value. No other thiamine salt (hydrochloride, mononitrate, nitrate) exhibits this bifunctional character.

Food preservation Vitamin B1 fortification Bifunctional food additive

Quantified Pathogen Log Reductions in Real Food Matrices: Custard Cream and Tofu Preservation Data

The antimicrobial efficacy of TDS has been quantified in controlled inoculation studies using real food matrices. In custard cream (a dairy-based product), addition of 2% (w/w) TDS and storage at 25 °C for 5 days achieved mean log reductions of 2.43 log CFU/g for Escherichia coli O157:H7, 2.37 log CFU/g for Salmonella Typhimurium, and 0.93 log CFU/g for Listeria monocytogenes, relative to untreated control [1]. In a separate tofu study, 2% TDS stored at 5 °C for 5 days produced reductions of 0.29, 0.36, 0.70, and 1.47 log CFU/g against E. coli O157:H7, S. Typhimurium, L. monocytogenes, and Bacillus cereus, respectively, with no significant sensory differences from untreated tofu (P > 0.05) [2]. Gram-negative pathogens (E. coli, Salmonella) were more susceptible to TDS than Gram-positive L. monocytogenes, and efficacy was temperature-dependent, with greater inactivation at 25 °C than at 4–5 °C [1][2].

Food microbiology Pathogen inactivation Dairy product safety

Vitamin B1 Physiological Equivalence Ratio: 1 g TDS = 0.413 g Thiamine Hydrochloride

The vitamin B1 biological activity of TDS is not equivalent to thiamine hydrochloride on a mass basis. The manufacturer's specification establishes that 1 g of thiamine lauryl sulphate provides the physiological function equivalent to 0.413 g of thiamine hydrochloride (塩酸塩) . This conversion factor is independently corroborated by chemical reference databases, which state '本品1g的生理功能相当于盐酸硫胺素约0.41g' [1]. This means TDS contains approximately 41.3% of the vitamin B1 activity per unit mass compared to the hydrochloride salt. For comparison, pure thiamine (free base) has a conversion factor of approximately 0.89 relative to thiamine hydrochloride [2]. The lower equivalence of TDS reflects the substantial mass contribution of the two dodecyl sulfate counterions (combined MW contribution ~530 Da out of the total ~797 Da).

Vitamin B1 equivalence Nutritional fortification Thiamine salt conversion

pH-Robust Functionality: TDS Preservative Activity Persists Across Acidic and Near-Neutral pH Conditions, Unlike Thiamine Hydrochloride

Thiamine hydrochloride is well-characterised as unstable at neutral-to-alkaline pH: it is 'rapidly destroyed in neutral or alkaline solutions' [1], and systematic kinetic studies demonstrate significantly faster degradation at pH 6 versus pH 3, with activation energies of degradation (Ea) of 18–21 kcal/mol at pH 6 versus 21–27 kcal/mol at pH 3 [2]. In contrast, TDS demonstrates functional antimicrobial activity across a broad pH spectrum. The manufacturer reports that TDS is effective not only in acidic conditions but is 'comparatively less affected by pH, exhibiting antimicrobial activity across a wide pH range' . This is empirically confirmed by the Wei et al. (2014) study, in which a TDS-based formulation showed preservative efficacy in both apple juice at pH 3.98 and sterilised milk at pH 6.64, with better preservation performance in the near-neutral milk system [3]. The pH robustness of TDS is mechanistically attributed to the surfactant-mediated membrane disruption mechanism of the dodecyl sulfate moiety, which is less pH-dependent than the chemical degradation pathways affecting the thiamine moiety in conventional salts.

pH stability Food preservative Thiamine degradation kinetics

Amphiphilic Character Enabling Lipid-Phase Compatibility: TDS Emulsifies and Mixes with Oils and Fats, Unlike Water-Soluble-Only Thiamine Salts

A critical physicochemical differentiation of TDS is its amphiphilic molecular architecture, which directly enables formulation into lipid-based and emulsified food systems. Reference databases document that TDS '因其表面活性作用强,具有乳化作用,易与油脂类混合' (owing to its strong surface activity, it possesses emulsifying action and easily mixes with oils and fats) [1]. This property is exploited commercially: TDS is specified for use in margarine, salad oils, mayonnaise, and other fat-continuous or emulsified food products [1]. In stark contrast, thiamine hydrochloride is freely soluble in water (~1 g/mL at 20 °C) but 'practically insoluble in ether, benzene, hexane, chloroform' [2], and thiamine mononitrate is selected for dry food applications precisely because of its low hygroscopicity and poor water solubility [3]. Neither conventional thiamine salt can be directly incorporated into lipid phases without prior emulsification using a separate surfactant.

Lipid-phase fortification Emulsification Oil-soluble vitamin derivative

Thiamine Lauryl Sulphate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Dairy Product and Dessert Preservation: Dual-Action Microbial Control with Vitamin B1 Fortification

In custard cream and analogous dairy-based dessert products (cream puffs, pastry fillings), TDS at 2% (w/w) delivers quantifiable pathogen reduction—2.43 log against E. coli O157:H7 and 2.37 log against S. Typhimurium over 5 days at 25 °C—while simultaneously contributing to the vitamin B1 nutritional profile of the finished product [1]. The preservative effect is more pronounced in near-neutral pH dairy systems (milk, pH 6.64) than in acidic matrices, making TDS particularly suited to dairy applications where thiamine hydrochloride would undergo rapid chemical degradation. Gram-negative enteric pathogens, which are of highest concern in dairy product safety, are more susceptible to TDS than Gram-positive species [1]. This scenario is supported by multiple independent studies across custard cream, sterilised milk, and tofu matrices [1][2][3].

Vitamin B1 Fortification of Oil-Based and Emulsified Foods: Margarine, Salad Oils, Mayonnaise, and Bakery Shortenings

TDS is the thiamine derivative of choice for lipid-continuous and emulsified food systems. Its amphiphilic structure—conferred by the two dodecyl sulfate counterions—enables direct incorporation into oil phases without requiring a separate emulsifier, a capability absent in thiamine hydrochloride (practically insoluble in non-polar solvents) and thiamine mononitrate (low hygroscopicity, designed for dry mixes) [2]. Commercial specifications explicitly list margarine (人造奶油), salad oil (色拉油), mayonnaise (蛋黄酱), white rice, wheat flour, bread, noodles, soy sauce, dairy products, and chewing gum as target applications [2]. The 0.413 g thiamine hydrochloride equivalence per 1 g TDS must be applied when calculating fortification levels [1].

Cosmetic and Personal Care Product Preservation with Antioxidant and Anti-Wrinkle Co-Benefits

Nano-encapsulated TDS formulations (150–200 nm spherical particles, stable across multiple pH ranges by zeta potential measurement) have demonstrated significant cosmeceutical activity beyond antimicrobial preservation. At 1.0 mg/mL, TDS nanoparticles exhibited 85% cell viability in human normal fibroblast cells (CCD-986sk), 81.6% free radical scavenging activity (non-encapsulated), and reduced MMP-1 expression—a key collagen-degrading enzyme—to 41.4% in UV-irradiated fibroblasts [4]. Against cosmetic-relevant pathogens, TDS solutions and nanoparticles showed significant antimicrobial activity against Salmonella Typhimurium and Listeria monocytogenes over 5–6 days compared to untreated controls, with nanoparticle formulations exhibiting activity similar to a positive control preservative [4]. This positions TDS as a multifunctional cosmetic ingredient combining preservative, antioxidant, whitening, and anti-wrinkling functions within a single molecule.

Meat and Poultry Product Safety: Synergistic Pathogen Reduction in Combination Treatments

In chicken breast, a combined treatment of 100 mL/kg chlorine and 1,000 mg/kg TDS achieved a synergistic reduction of 0.38 log CFU/g against Listeria monocytogenes—above the additive effect of either treatment alone—with no adverse effects on meat colour or texture during 7-day storage at 4 °C [5]. A separate study on chicken skin demonstrated that a combination of 30% ethanol and TDS optimally reduced mesophilic aerobic bacteria, coliforms, and S. Typhimurium without compromising food quality [6]. The maximum standalone reduction with combined chlorine (200 mL/kg) and TDS (1,000 mg/kg) reached 0.5 log CFU/g [5]. Predictive growth models developed from these data showed good fitness (R² > 0.91), enabling processors to forecast pathogen behaviour under defined TDS treatment conditions [5]. This evidence supports TDS procurement for poultry processing intervention steps where both microbial safety and sensory quality retention are critical specifications.

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